molecular formula C21H22O4 B5844909 7-[(4-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one

7-[(4-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one

Cat. No. B5844909
M. Wt: 338.4 g/mol
InChI Key: LZRHTPGVOUKXTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(4-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one, also known as Daphnetin, is a natural coumarin derivative found in several plants, including Daphne odora and Justicia procumbens. It has been widely studied for its potential therapeutic applications due to its various biological activities.

Mechanism of Action

The mechanism of action of 7-[(4-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one is not fully understood, but it is believed to exert its biological effects through several pathways. 7-[(4-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. It also activates the AMPK pathway, which regulates glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
7-[(4-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to improve glucose metabolism and to have neuroprotective effects. 7-[(4-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been used in various in vitro and in vivo studies to investigate its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-[(4-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one in lab experiments is its wide range of biological activities, which makes it a versatile tool for investigating various biological processes. However, one of the limitations of using 7-[(4-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 7-[(4-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including inflammation, cancer, and neurodegenerative diseases. Another area of interest is its potential as a tool for investigating various biological processes, such as glucose metabolism and energy homeostasis. Further studies are needed to fully understand the mechanism of action of 7-[(4-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one and its potential therapeutic applications.

Synthesis Methods

7-[(4-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one can be synthesized through several methods, including isolation from natural sources, chemical synthesis, and microbial transformation. The most common method for synthesizing 7-[(4-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one is through chemical synthesis, which involves the condensation of 4-hydroxycoumarin and 4-methoxybenzaldehyde in the presence of a base catalyst such as potassium carbonate.

Scientific Research Applications

7-[(4-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been widely studied for its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to have neuroprotective effects and to improve glucose metabolism. 7-[(4-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been used in various in vitro and in vivo studies to investigate its potential therapeutic applications.

properties

IUPAC Name

7-[(4-methoxyphenyl)methoxy]-8-methyl-4-propylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O4/c1-4-5-16-12-20(22)25-21-14(2)19(11-10-18(16)21)24-13-15-6-8-17(23-3)9-7-15/h6-12H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRHTPGVOUKXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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